A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one
Abstract: This technical guide provides a detailed exposition on the synthesis and comprehensive characterization of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, a heterocyclic compound of significant interest. Pyridazinone derivatives are established as versatile scaffolds in medicinal chemistry and agrochemical development, exhibiting a wide array of biological activities. This document outlines a robust and reproducible two-step synthetic pathway, beginning with the commercially available 4,5-dichloropyridazin-3(2H)-one. We delve into the mechanistic rationale behind each synthetic step, offering field-proven insights into optimizing reaction conditions and ensuring regioselectivity. The guide culminates in a thorough characterization of the final product using modern analytical techniques, including NMR, MS, and IR spectroscopy, and HPLC for purity assessment. This document is intended for researchers, chemists, and professionals in drug discovery and development seeking a practical and scientifically grounded protocol for this valuable chemical intermediate.
Section 1: Introduction - The Pyridazinone Scaffold
1.1: Significance in Medicinal and Agrochemical Chemistry
The pyridazinone nucleus is a privileged six-membered heterocyclic scaffold containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of novel pharmacologically active agents due to its wide spectrum of biological activities.[1][2] Derivatives have been reported to possess potent antimicrobial, antiviral, analgesic, anti-inflammatory, antihypertensive, and anticancer properties.[3][4][5] The adaptability of the pyridazinone ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets.[1][6] This versatility has led to the development of several commercial drugs and continues to make pyridazinones a focal point of intensive research.[3]
1.2: Rationale for the Synthesis of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one
4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a key substituted pyridazinone that serves as a versatile intermediate for further chemical elaboration. The specific arrangement of its functional groups—a reactive chlorine atom at the C4 position, a methoxy group at C5, and a methyl group on the ring nitrogen—provides distinct points for subsequent chemical modification. The chlorine atom, for instance, can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities and the construction of extensive compound libraries for screening. The synthesis of this specific isomer is therefore a critical step for programs aimed at exploring the structure-activity relationships (SAR) of this chemical class.
Section 2: Retrosynthetic Analysis and Strategy
A logical synthetic strategy is paramount for achieving high purity and yield. The chosen pathway for 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one involves a two-step sequence starting from 4,5-dichloropyridazin-3(2H)-one. This approach is favored for its efficiency and control over regiochemistry.
The retrosynthetic analysis is as follows:
Caption: Retrosynthetic pathway for the target compound.
This strategy first involves the methylation of the pyridazinone nitrogen, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. This sequence is preferable to methylating 4-chloro-5-methoxy-3(2H)-pyridazinone, a route which has been reported to potentially yield isomeric by-products due to methyl group migration under certain conditions.[7]
Section 3: Experimental Protocols
The overall synthetic workflow is depicted below, outlining the transformation from the starting material to the final product.
Caption: Overall two-step synthesis workflow.
3.1: Synthesis of Intermediate: 4,5-Dichloro-2-methylpyridazin-3(2H)-one
This protocol is adapted from established procedures for N-alkylation of pyridazinones.[5][8]
Protocol:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol).
-
Add acetonitrile (100 mL) followed by anhydrous potassium carbonate (16.8 g, 121.2 mmol).
-
Stir the suspension vigorously and add iodomethane (4.0 mL, 9.1 g, 64.3 mmol) dropwise at room temperature.
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Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
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Wash the filter cake with a small amount of acetonitrile (2 x 15 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by column chromatography on silica gel using dichloromethane or a hexane/ethyl acetate gradient to afford the pure product as a solid.
Scientist's Insight: Causality Behind Experimental Choices
Reagents : Iodomethane is an excellent methylating agent for this SN2 reaction. Potassium carbonate is chosen as a mild, inexpensive base. It is sufficient to deprotonate the acidic N-H of the pyridazinone in situ, forming the nucleophilic anion required for the reaction, without promoting side reactions that stronger bases might induce.
Solvent : Acetonitrile is an ideal polar aprotic solvent for this reaction. It readily dissolves the organic reactants and facilitates the SN2 mechanism without interfering with the base or electrophile.
Stoichiometry : A slight excess of the alkylating agent ensures complete conversion of the starting material. A 2-fold excess of the base ensures the pyridazinone remains deprotonated, driving the reaction to completion.
3.2: Synthesis of Target Compound: 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one
This step involves a regioselective nucleophilic aromatic substitution (SNAr).
Protocol:
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Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 g, 65.2 mmol) in small portions to anhydrous methanol (100 mL) under a nitrogen atmosphere in a 250 mL round-bottom flask cooled in an ice bath. Allow all the sodium to react completely.
-
To this solution, add 4,5-dichloro-2-methylpyridazin-3(2H)-one (10.0 g, 55.8 mmol) portion-wise, ensuring the temperature remains below 20°C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully neutralize the excess sodium methoxide by adding glacial acetic acid until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
To the residue, add water (100 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure title compound.
Scientist's Insight: Understanding Regioselectivity The substitution occurs preferentially at the C5 position over the C4 position. This regioselectivity is a result of the electronic properties of the pyridazinone ring. The carbonyl group at C3 is strongly electron-withdrawing. Its influence, combined with that of the ring nitrogens, makes the C5 position more electron-deficient and thus more susceptible to nucleophilic attack compared to the C4 position. The reaction proceeds through a Meisenheimer complex intermediate, which is better stabilized when the attack occurs at C5.
Section 4: Comprehensive Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Caption: Analytical workflow for product characterization.
4.1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O₂ |
| Molecular Weight | 174.59 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Experimentally Determined |
4.2: Spectroscopic Analysis
4.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation. Spectra should be recorded in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| OCH₃ | 3.9 - 4.1 | Singlet | 3H | Methoxy Protons |
| NCH₃ | 3.6 - 3.8 | Singlet | 3H | N-Methyl Protons |
| C6-H | 7.8 - 8.0 | Singlet | 1H | Ring Proton |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| C=O | 158 - 162 | C3 |
| C-O | 150 - 155 | C5 |
| C-Cl | 135 - 140 | C4 |
| C-H | 128 - 132 | C6 |
| OCH₃ | 58 - 62 | Methoxy Carbon |
| NCH₃ | 38 - 42 | N-Methyl Carbon |
4.2.2: Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
| Parameter | Expected Value |
| Technique | Electrospray Ionization (ESI+) |
| Calculated Exact Mass | [M+H]⁺ = 175.0274 for C₆H₈ClN₂O₂⁺ |
| Isotopic Pattern | A characteristic M+2 peak at ~33% the intensity of the M peak, confirming the presence of one chlorine atom. |
4.2.3: Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 2950 - 3050 | C-H Stretch | N-CH₃, O-CH₃ |
| 1650 - 1680 | C=O Stretch | Amide carbonyl (strong) |
| 1580 - 1620 | C=C / C=N Stretch | Pyridazinone ring |
| 1240 - 1280 | C-O-C Stretch (asymm.) | Aryl ether |
| 750 - 800 | C-Cl Stretch | Aryl chloride |
4.3: Chromatographic Analysis
4.3.1: High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC is the standard method for assessing the purity of the final compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA) |
| Gradient | e.g., 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Expected Result | A single major peak with >95% purity |
Section 5: Safety, Handling, and Storage
Safety: The precursor, 4,5-dichloro-2-methyl-3(2H)-pyridazinone, is classified as acutely toxic if swallowed. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water.
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Section 6: Conclusion
This guide has detailed a reliable and well-rationalized synthetic route for 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one. By following the two-step protocol of N-methylation followed by regioselective methoxylation, researchers can obtain this valuable intermediate with high purity. The comprehensive characterization workflow provides a self-validating system to confirm the identity and quality of the final product, ensuring its suitability for downstream applications in drug discovery and agrochemical research.
Section 7: References
-
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Kaur, H., & Singh, J. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
Asif, M. (2015). A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. Mini reviews in medicinal chemistry, 14(13), 1093–1103. [Link]
-
Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]
-
Masand, V., Mahajan, D. T., Maldhure, A. K., & Rastija, V. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. Medicinal Chemistry Research, 22, 1467-1481. [Link]
-
Sun, R., Liu, C. J., Zhang, H., & Wang, H. S. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. IUCrData, 7(4), x220363. [Link]
-
Wang, E. C., et al. (2005). Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. Molecules, 10(4), 514-521. [Link]
-
Fun, H. K., et al. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta crystallographica. Section E, Structure reports online, 65(Pt 11), o3055. [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 5. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. mdpi.com [mdpi.com]
- 8. 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE | 933-76-6 [chemicalbook.com]
